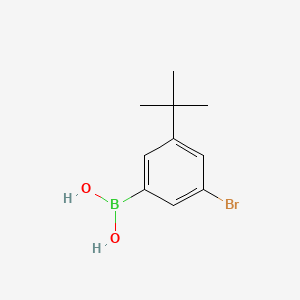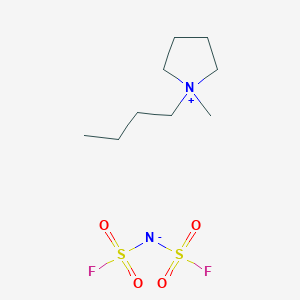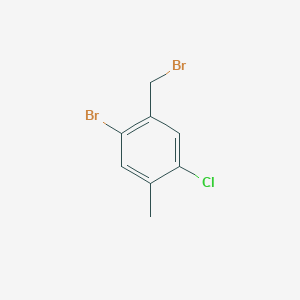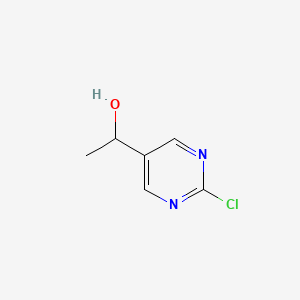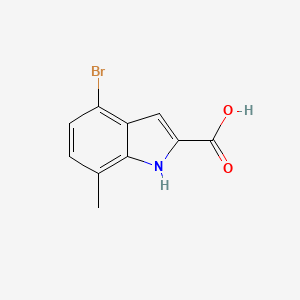
4-溴-7-甲基-1H-吲哚-2-羧酸
描述
4-bromo-7-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound 4-bromo-7-methyl-1H-indole-2-carboxylic acid is characterized by a bromine atom at the fourth position, a methyl group at the seventh position, and a carboxylic acid group at the second position of the indole ring. This structural configuration imparts unique chemical and biological properties to the compound.
科学研究应用
4-bromo-7-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for treating various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
It’s known that indole derivatives show various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It’s known that the biological activities of indole derivatives can be influenced by various factors, including the specific conditions under which they are used .
生化分析
Biochemical Properties
4-bromo-7-methyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 4-bromo-7-methyl-1H-indole-2-carboxylic acid, have been shown to inhibit integrase, an enzyme critical for the replication of certain viruses . This interaction involves the binding of the indole nucleus to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biochemical effects .
Cellular Effects
4-bromo-7-methyl-1H-indole-2-carboxylic acid exerts significant effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer agent . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to changes in gene expression and metabolic flux . These effects contribute to its ability to alter cell function and potentially inhibit the growth of cancer cells.
Molecular Mechanism
The molecular mechanism of action of 4-bromo-7-methyl-1H-indole-2-carboxylic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit integrase by chelating with two magnesium ions within the enzyme’s active site . This binding interaction prevents the enzyme from catalyzing its reaction, thereby inhibiting viral replication. Additionally, 4-bromo-7-methyl-1H-indole-2-carboxylic acid may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-7-methyl-1H-indole-2-carboxylic acid may change over time due to its stability and degradation. Studies have shown that indole derivatives can undergo various chemical transformations, affecting their activity and function . The stability of this compound in different experimental conditions, such as pH and temperature, can influence its long-term effects on cellular function. Additionally, prolonged exposure to 4-bromo-7-methyl-1H-indole-2-carboxylic acid may lead to changes in cellular responses, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-bromo-7-methyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or viral replication . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Studies have identified threshold effects, where the compound’s activity changes significantly with increasing dosage. Understanding these dosage effects is crucial for determining the optimal therapeutic window for this compound in preclinical and clinical studies.
Metabolic Pathways
4-bromo-7-methyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound may be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s activity, bioavailability, and toxicity. Additionally, 4-bromo-7-methyl-1H-indole-2-carboxylic acid may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of 4-bromo-7-methyl-1H-indole-2-carboxylic acid within cells and tissues are critical for its activity and function. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. The distribution of 4-bromo-7-methyl-1H-indole-2-carboxylic acid within tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 4-bromo-7-methyl-1H-indole-2-carboxylic acid is essential for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 4-bromo-7-methyl-1H-indole-2-carboxylic acid is crucial for elucidating its molecular mechanism of action and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 7-methyl-1H-indole-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-7-methyl-1H-indole-2-carboxylic acid may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to achieve high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-bromo-7-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol or aldehyde derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohol or aldehyde derivatives of the carboxylic acid group.
相似化合物的比较
Similar Compounds
- 4-bromoindole
- 7-methylindole
- 1H-indole-2-carboxylic acid
- 4-bromo-1-methyl-1H-indole
Uniqueness
4-bromo-7-methyl-1H-indole-2-carboxylic acid is unique due to the specific combination of substituents on the indole ring. The presence of both a bromine atom and a methyl group, along with the carboxylic acid group, imparts distinct chemical and biological properties that differentiate it from other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-bromo-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFBAQBNOUOASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


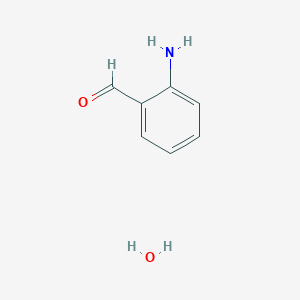
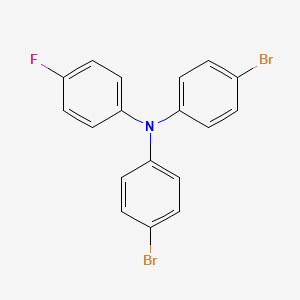
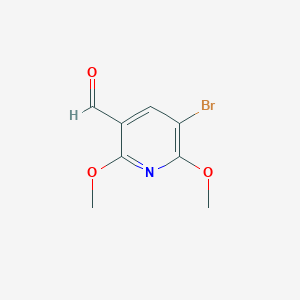
![4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1383553.png)
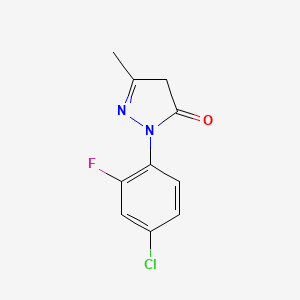

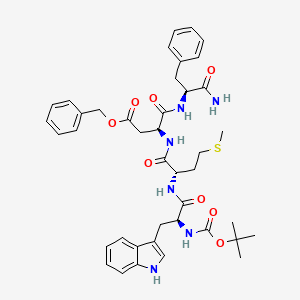
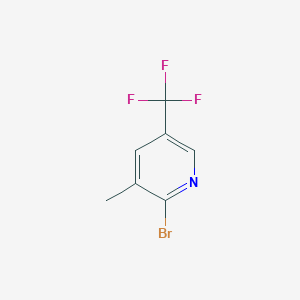
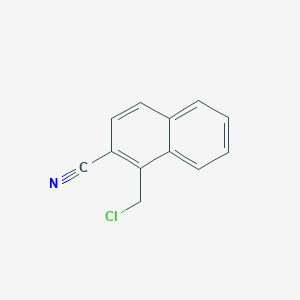
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1383562.png)
